(5E)-5-[4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(propan-2-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The thiazolidine-2,4-dione core is a key structural motif in the development of antidiabetic drugs, and this compound is investigated for its potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to its observed biological effects. For example, in the context of antidiabetic activity, it may act as an agonist of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.
Troglitazone: An older thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)17-14(18)13(20-15(17)19)9-11-5-7-12(8-6-11)16(3)4/h5-10H,1-4H3/b13-9+ |
InChI Key |
YQSTXMQYAJYTOU-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/SC1=O |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=O |
Origin of Product |
United States |
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